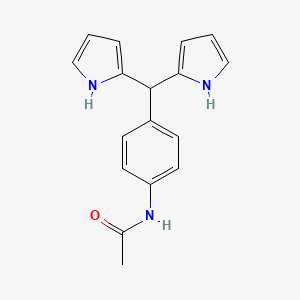

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide

描述

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is an organic compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide typically involves the condensation of a pyrrole derivative with an acetamide group. One common method includes the reaction of 4-(Di(1H-pyrrol-2-yl)methyl)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron (III) chloride and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reagents and products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

科学研究应用

Biochemical Interactions

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide has been shown to interact with several key enzymes:

- Enoyl ACP Reductase : Involved in fatty acid biosynthesis, crucial for bacterial cell wall formation.

- Dihydrofolate Reductase (DHFR) : Plays a vital role in nucleotide synthesis and amino acid metabolism.

These interactions can inhibit enzyme activity, affecting critical metabolic pathways essential for cellular function .

Therapeutic Potential

The compound has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Studies have investigated its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for creating more complex molecules. Its ability to undergo various chemical reactions allows researchers to develop derivatives with enhanced biological activities .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, particularly in breast cancer cells, suggesting that the compound may act as a selective cytotoxic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against multidrug-resistant pathogens. The study revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

作用机制

The mechanism of action of N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

相似化合物的比较

Similar Compounds

Pyrrole: A simpler structure with similar biological activities.

Pyrrolidine: A saturated analog with different biological properties.

Imidazole: Another heterocyclic compound with a nitrogen atom, used in various therapeutic applications.

Uniqueness

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is unique due to its specific structure, which combines the pyrrole ring with an acetamide group. This combination allows for a diverse range of chemical reactions and biological activities, making it a valuable compound for research and development .

生物活性

N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Overview of the Compound

This compound features a pyrrole ring, a five-membered nitrogen-containing heterocycle. It is recognized for its potential as an antimicrobial and anticancer agent, among other biological activities.

Target Enzymes

The primary targets of this compound include:

- Enoyl ACP Reductase : Involved in fatty acid biosynthesis, crucial for bacterial cell wall formation.

- Dihydrofolate Reductase (DHFR) : Plays a vital role in nucleotide synthesis and amino acid metabolism.

The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various biochemical pathways essential for cellular function .

Biochemical Pathways Affected

The inhibition of Enoyl ACP Reductase and DHFR disrupts key metabolic pathways:

- Fatty acid synthesis is critical for maintaining bacterial integrity.

- Folate metabolism is essential for DNA synthesis and repair.

Pharmacokinetics

This compound exhibits high solubility in polar solvents, facilitating its absorption and distribution within biological systems. Its pharmacokinetic profile suggests efficient interaction with biological targets, although stability can be compromised under extreme conditions .

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : Modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway.

- Gene Expression : Acts as a transcriptional regulator, impacting cellular metabolism and proliferation .

Toxicity and Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity with effective modulation of biochemical pathways.

- High Doses : Potential toxic effects, including hepatotoxicity and nephrotoxicity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrole derivatives. For instance, compounds derived from pyrrole structures have shown significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependent nature of these compounds indicates that modifications can enhance or diminish their effectiveness .

| Compound | IC50 (µM) | Activity Type | Target |

|---|---|---|---|

| 4b | 50 | AChE Inhibitor | Acetylcholinesterase |

| 11b | 0.5 | Antiviral | HIV-1 |

| 21 | 10 | Antimicrobial | S. aureus |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies demonstrate that derivatives exhibit potent activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target enzymes. These studies reveal that the compound forms stable complexes with DHFR and Enoyl ACP Reductase, suggesting a robust mechanism for its inhibitory action .

属性

IUPAC Name |

N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZCFUJEUPUUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443196 | |

| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214554-43-5 | |

| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。